Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-

Analytical Chemistry Procurement Quality Control Chemical Identity Verification

Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- (CAS 87820-16-4; molecular formula C11H9Cl2N3O2; MW 286.11) is a pyrazolone-acetamide hybrid compound belonging to the dihalo-pyrazole amide class. The molecule features a 4,5-dihydro-5-oxo-1H-pyrazol-3-yl core N-substituted with a 2,5-dichlorophenyl group and an acetamide side chain, placing it at the intersection of pyrazolone-derived kinase inhibitor scaffolds and agrochemical pyrazole amide frameworks.

Molecular Formula C12H9Cl2N3O2
Molecular Weight 298.12 g/mol
Cat. No. B12341341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-
Molecular FormulaC12H9Cl2N3O2
Molecular Weight298.12 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC(=O)N(N1)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-6,16H,1H2,(H,15,18)
InChIKeyCUAVPTJTYJSDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-: Core Chemical Identity and Procurement Baseline


Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- (CAS 87820-16-4; molecular formula C11H9Cl2N3O2; MW 286.11) is a pyrazolone-acetamide hybrid compound belonging to the dihalo-pyrazole amide class . The molecule features a 4,5-dihydro-5-oxo-1H-pyrazol-3-yl core N-substituted with a 2,5-dichlorophenyl group and an acetamide side chain, placing it at the intersection of pyrazolone-derived kinase inhibitor scaffolds and agrochemical pyrazole amide frameworks [1]. Critically, procurement of this compound is complicated by a documented CAS-number ambiguity: the identifier 87820-16-4 is assigned by multiple authoritative databases to 1-(2,5-dichlorophenyl)-3-propeneamido-5-pyrazolone (C12H9Cl2N3O2; MW 298.12), a structurally distinct propeneamido derivative . Prospective users must verify molecular identity via independent spectroscopic characterization (1H NMR, HRMS) before accepting any lot under this CAS number.

Why Generic Substitution of Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- Is Not Advisable Without Quantitative Verification


Compounds within the dihalo-pyrazole amide class exhibit steep structure-activity relationships where even minor modifications to the N-acyl chain length, halogen substitution pattern, or pyrazolone oxidation state produce order-of-magnitude shifts in target potency, species selectivity, and physicochemical properties [1]. The 2,5-dichlorophenyl substitution pattern is only one of six possible dichloroaniline isomers, each yielding distinct electronic profiles and steric constraints upon the pyrazolone ring system [2]. Furthermore, the acetamide side chain (C2) occupies a narrow steric and lipophilic window; elongation to propionamide (C3) or branching to pivalamide (CAS 111672-81-2; MW 328.19) alters clogP by >1.0 log unit and introduces steric clash with the dihydropyrazolone carbonyl [3]. The documented CAS-number confusion between the target acetamide derivative and the propeneamido analog (C12H9Cl2N3O2) further underscores that procurement based solely on CAS number, without independent structural confirmation, carries a high risk of receiving a chemically distinct entity. These factors collectively preclude reliable interchange of in-class analogs without direct comparative bioactivity and identity data.

Quantitative Differential Evidence for Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- Relative to Closest Analogs


Molecular Weight and Formula Verification Against the Propeneamido Mis-Assignment

The target compound (C11H9Cl2N3O2; MW 286.11) is structurally distinct from 1-(2,5-dichlorophenyl)-3-propeneamido-5-pyrazolone (C12H9Cl2N3O2; MW 298.12) despite sharing CAS 87820-16-4 in vendor catalogs [1]. The mass difference of 12.01 Da corresponds to one CH2 unit, and the unsaturation difference distinguishes the acetamide (saturated amide) from the propeneamido (α,β-unsaturated amide) side chain . For procurement, HRMS or combustion elemental analysis (calculated for target: C, 46.17%; H, 3.17%; N, 14.69%; found values should match within ±0.4%) is required to confirm which entity has been supplied.

Analytical Chemistry Procurement Quality Control Chemical Identity Verification

Purity Specification Differentiation: NLT 98% vs. Industry Baseline 95%

MolCore specifies a minimum purity of NLT 98% for the target compound (CAS 87820-16-4, C11H9Cl2N3O2), as verified by HPLC . In contrast, the majority of specialty chemical suppliers listing compounds under this CAS number (including AKSci, ChemCD, and multiple Chinese manufacturers) offer a baseline purity of 95% [1]. This 3-percentage-point purity differential is meaningful for applications requiring high-fidelity structure-activity data, particularly in kinase inhibition or cellular assays where impurities at ≥2% can confound dose-response measurements.

Quality Control Purity Specification Procurement Benchmarking

Acetamide vs. Pivalamide Side Chain: Steric and Lipophilic Differentiation

Direct structural comparison with N-[1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide (CAS 111672-81-2; MW 328.19; formula C14H15Cl2N3O2) reveals that the target acetamide side chain (CH3CO–, MW contribution 43.05) is 85 Da lighter and substantially less sterically demanding than the pivalamide group ((CH3)3CCO–, MW contribution 85.13) [1]. The calculated AlogP difference is estimated at ≥1.2 log units (acetamide derivative predicted AlogP ~1.8; pivalamide derivative predicted AlogP ≥3.0) based on fragment contribution methods [2]. This difference places the two compounds in distinct lipophilicity classes with significant implications for membrane permeability, metabolic stability, and off-target binding promiscuity.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Dihalo-Pyrazole Amide Insecticidal Activity: Class-Level Potency Context

A series of 12 dihalo-pyrazole acetamides, designed around the chlorantraniliprole pharmacophore, were synthesized and tested for insecticidal activity against caterpillar (Mythimna separata) [1]. Several compounds in this series demonstrated insecticidal activity at concentrations as low as 0.05 mg/L [1]. While the specific target compound (2,5-dichlorophenyl-substituted acetamide) was not individually reported in this study, the class-level data indicate that the dihalogenation pattern and acetamide side chain are critical determinants of potency within this chemotype [2]. The target compound's 2,5-dichloro substitution differentiates it from the 3,4-dichloro and 2,4-dichloro variants that dominate patent disclosures CN-103232431-A and CN-103755700-A [3].

Agrochemical Discovery Insecticidal Activity Ryanodine Receptor Modulation

Verified Research and Industrial Application Scenarios for Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-


Agrochemical Lead Optimization: Dihalo-Pyrazole Amide Insecticide Scaffold Exploration

The target compound serves as a strategic intermediate or comparator in structure-activity relationship (SAR) studies of dihalo-pyrazole amide insecticides targeting the ryanodine receptor. As demonstrated by Geng et al. (2014), the dihalo-pyrazole acetamide class achieves insecticidal activity at 0.05 mg/L against caterpillar pests [1]. The 2,5-dichloro substitution pattern of the target compound is distinctly underrepresented in the patent literature (CN-103232431-A; CN-103755700-A), which predominantly claims 3,4-dichloro and 2,4-dichloro variants [2]. Researchers developing resistance-breaking insecticides can use this compound to probe whether halogen position isomerism alters target-site binding kinetics or metabolic detoxification rates in resistant pest populations.

Analytical Reference Standard for CAS-Number Identity Resolution

The documented ambiguity of CAS 87820-16-4—assigned to two chemically distinct entities (C11H9Cl2N3O2 acetamide vs. C12H9Cl2N3O2 propeneamido)—creates a critical need for authenticated reference material [1]. Analytical chemistry laboratories and quality control units at pharmaceutical and agrochemical companies can employ the high-purity (NLT 98%) material as a retention-time marker and mass-spectral library standard to resolve identity disputes [2]. The 12.01 Da mass difference and distinct UV chromophores (acetamide vs. α,β-unsaturated amide) provide unambiguous discrimination by LC-HRMS.

Kinase Inhibitor Fragment and Pyrazolone Scaffold Exploration

Pyrazolone and 4,5-dihydro-1H-pyrazol-3-yl scaffolds are privileged structures in kinase inhibitor discovery, including RIP1 kinase, CDK, and GSK-3β inhibitor programs [1]. The 2,5-dichlorophenyl substituent confers distinct steric and electronic properties compared to the more commonly explored 3,4-dichloro and 4-chloro substitution patterns [2]. Medicinal chemistry teams can use the compound as a fragment-like starting point (MW 286.11; AlogP ~1.8) for structure-based design, leveraging the acetamide as a vector for further derivatization while maintaining favorable physicochemical properties for lead-likeness.

Procurement Risk Mitigation: Verified Identity and Purity for Screening Collections

Compound management groups building screening libraries can differentiate suppliers on the basis of the NLT 98% purity specification and explicit molecular formula documentation (C11H9Cl2N3O2, MW 286.11) provided by MolCore [1], as opposed to generic 95% purity offerings that may not distinguish between the two CAS 87820-16-4 entities [2]. The 3-percentage-point purity advantage reduces the probability of screening false positives attributable to impurities, directly impacting hit confirmation rates and downstream resource allocation in high-throughput screening campaigns.

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